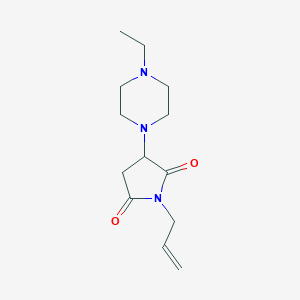
(4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. This compound is commonly referred to as QTM and is known for its unique chemical structure and properties. In
Applications De Recherche Scientifique
QTM has been the subject of much scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. QTM has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an antiviral and antibacterial agent.
Mécanisme D'action
The mechanism of action of QTM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. QTM has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It is also believed to have an effect on the immune system, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
QTM has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have an effect on various signaling pathways in cells, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of QTM is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. QTM is a complex compound that requires expertise in organic chemistry for its synthesis and characterization. It is also relatively expensive to produce, which may limit its use in large-scale experiments.
Orientations Futures
There are many future directions for research on QTM. One area of research is the development of new drugs based on QTM for the treatment of various diseases. Another area of research is the study of the mechanism of action of QTM, which may lead to the discovery of new targets for drug development. Additionally, there is a need for further studies on the safety and toxicity of QTM, as well as its pharmacokinetics and pharmacodynamics. Overall, QTM is a promising compound with many potential applications in various fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of QTM involves the reaction of quinoxaline-2-carboxylic acid with morpholine and thiomorpholine in the presence of a suitable reagent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The synthesis of QTM is a complex process that requires expertise in organic chemistry and a thorough understanding of the reaction mechanism.
Propriétés
IUPAC Name |
(4-quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-17(20-6-9-24-10-7-20)15-12-21(5-8-23-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQWDPPGQMBABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)


![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)


![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)
![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)


![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)
![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)